molecular formula C32H34Se2 B12623251 Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane CAS No. 919488-49-6

Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane

Cat. No.: B12623251
CAS No.: 919488-49-6
M. Wt: 576.6 g/mol
InChI Key: IJKRMOOCMZDTLI-UHFFFAOYSA-N
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Description

Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.

Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.

Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
  • 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide
  • 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl

Comparison: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to similar compounds containing other elements, such as nitrogen or silicon

Properties

CAS No.

919488-49-6

Molecular Formula

C32H34Se2

Molecular Weight

576.6 g/mol

IUPAC Name

1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene

InChI

InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3

InChI Key

IJKRMOOCMZDTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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